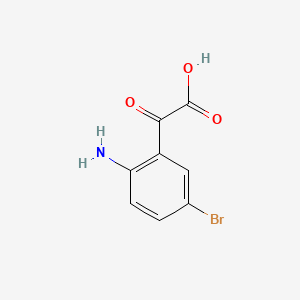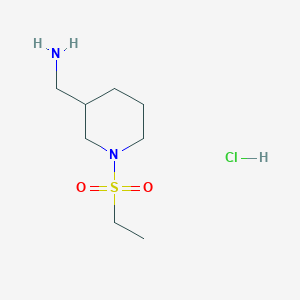![molecular formula C15H10O3 B11870891 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- CAS No. 104970-15-2](/img/structure/B11870891.png)
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is a heterocyclic compound with a fused ring structure that includes both naphthalene and pyran moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- typically involves the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of a catalyst such as ammonium acetate. The reaction proceeds through a formal oxa-[3 + 3] cycloaddition followed by Knoevenagel condensation and 6π-electrocyclization . The reaction conditions often include refluxing in acetic acid to achieve the desired product.
Industrial Production Methods
Industrial production methods for 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve standard laboratory techniques such as refluxing, stirring, and maintaining specific temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photochemical reactions, leading to the formation of merocyanine dyes, which exhibit photochromic properties . These reactions involve the absorption of light, causing a structural change in the molecule that results in a color change.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Naphtho[1,2-b]pyran: Similar in structure but differs in the position of the fused rings.
2H-Pyran-2-one: Lacks the naphthalene moiety, making it less complex.
4H-Chromene: Contains a benzene ring fused to a pyran ring but differs in the position of the oxygen atom.
Uniqueness
2H-Naphtho[2,3-b]pyran-2-one, 3-acetyl- is unique due to its fused ring structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
104970-15-2 |
|---|---|
Molekularformel |
C15H10O3 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-acetylbenzo[g]chromen-2-one |
InChI |
InChI=1S/C15H10O3/c1-9(16)13-7-12-6-10-4-2-3-5-11(10)8-14(12)18-15(13)17/h2-8H,1H3 |
InChI-Schlüssel |
MYPCNEXFROJLSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=CC3=CC=CC=C3C=C2OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



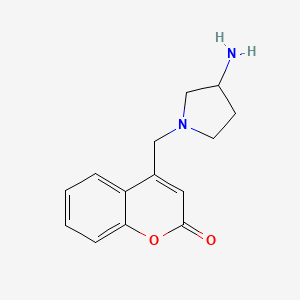

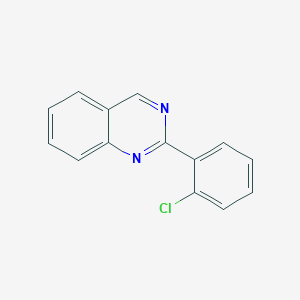

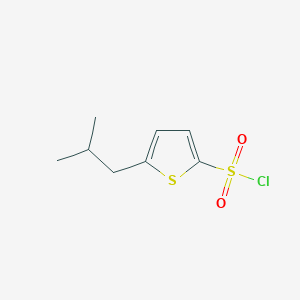
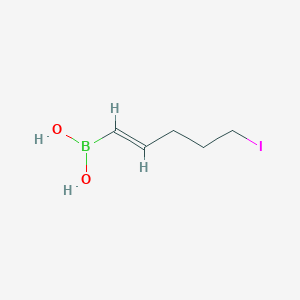


![2-Benzyl-2-azaspiro[4.4]nonane-6-carbonitrile](/img/structure/B11870881.png)
![7-Benzyl-2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11870882.png)
